molecular formula C4H11NO2 B3024322 (2R,3S)-2-aminobutane-1,3-diol CAS No. 108102-48-3

(2R,3S)-2-aminobutane-1,3-diol

Cat. No.: B3024322
CAS No.: 108102-48-3
M. Wt: 105.14 g/mol
InChI Key: MUVQIIBPDFTEKM-IUYQGCFVSA-N
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Description

(2R,3S)-2-aminobutane-1,3-diol, also known as D-allo-threoninol, is a valuable chiral amino alcohol and synthetic building block in organic chemistry and pharmaceutical research . This compound features a four-carbon chain with both amino and dual hydroxyl functional groups, presenting a stereochemically defined scaffold for the synthesis of complex molecules . Researchers utilize this diol as a key intermediate in peptide mimicry, where it can serve as a backbone component for Peptide Nucleic Acids (PNAs) or other bio-active analogs, leveraging its rigid structure to influence the conformational properties of the resulting compound . The specific (2R,3S) stereochemistry is critical for creating molecules with defined three-dimensional structures, which can be essential for achieving selectivity and potency in target interactions during drug discovery efforts . As a solid, it requires careful handling; personal protective equipment should be worn, and it should be used only in a well-ventilated environment or a chemical fume hood . This compound is intended for research purposes and is not for diagnostic, therapeutic, or personal use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S)-2-aminobutane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO2/c1-3(7)4(5)2-6/h3-4,6-7H,2,5H2,1H3/t3-,4+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUVQIIBPDFTEKM-IUYQGCFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

105.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2r,3s 2 Aminobutane 1,3 Diol

Chemoenzymatic and Biocatalytic Pathways

Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds, offering high selectivity and environmentally benign reaction conditions. rsc.org Various enzymatic strategies have been developed for the synthesis of (2R,3S)-2-aminobutane-1,3-diol and related chiral amino alcohols.

Enantioselective Reductions of Prochiral Precursors via Biocatalysis

One effective biocatalytic approach involves the enantioselective reduction of a prochiral precursor. For instance, carbonyl reductases sourced from microorganisms like Lactobacillus fermentum have demonstrated high enantioselectivity in the reduction of β-amino ketones. These enzymatic reductions can achieve high enantiomeric excess (ee), often exceeding 95%, under optimized conditions of pH and temperature.

A study highlighted the use of a carbonyl reductase and a transaminase to catalyze the reduction or transamination of 1,4-dihydroxybutan-2-one, a highly functionalized ketone. researchgate.netresearchgate.net This enzymatic process, combined with the chemocatalytic hydration of acrolein, enables the one-pot synthesis of optically pure 2-aminobutane-1,4-diol (B3032749) from acrolein and formaldehyde (B43269). researchgate.netresearchgate.net

Transaminase and Transketolase Cascade Reactions for Chiral Amino Alcohol Construction

Cascade reactions that utilize multiple enzymes in a single pot offer an efficient and atom-economical route to complex molecules. A notable example is the coupling of a transketolase (TK) with a transaminase (TAm) to construct chiral amino alcohols. researchgate.net

In one such system, a transketolase facilitates the carboligation of a donor keto-substrate with an acceptor aldehyde. The resulting product then undergoes stereoselective amination catalyzed by a transaminase. For example, the conversion of propionaldehyde (B47417) to (2S,3R)-2-aminopentane-1,3-diol has been achieved through a TK-mediated carboligation followed by a transaminase reaction. researchgate.net

A de novo metabolic pathway has been designed for the synthesis of 3-aminobutane-1,2,4-triol (B1231360) (ABT). researchgate.net In this pathway, a novel ω-transaminase catalyzes the amination of erythrulose (B1219606) using serine as the amine donor, producing ABT and hydroxypyruvate (HPA). The HPA is then recycled by a transketolase, which uses it as a substrate with glycolaldehyde (B1209225) (GA) to regenerate erythrulose. researchgate.net This cyclic cascade demonstrates the potential for creating self-sustaining biocatalytic systems for the production of chiral amino alcohols.

Strategies for Stereoinversion and Deracemization Utilizing Enzyme Systems

Enzymatic methods are also employed for the resolution of racemic mixtures to obtain the desired stereoisomer. Lipases are commonly used for the kinetic resolution of protected amino alcohols. For instance, lipase-catalyzed resolution of N-protected 3-aminobutane-1,2,4-triol has been used to obtain the (2S,3R)-isomer with high enantiomeric purity. rsc.org A two-step resolution approach has been shown to improve the enantiomeric purity to over 99%. rsc.org

Dynamic kinetic resolution (DKR) is another powerful strategy. In a DKR process, a racemic starting material is resolved, and the undesired enantiomer is continuously racemized, allowing for a theoretical yield of 100% of the desired enantiomer. An example of this is the resolution of racemic tert-leucine from its interconverting oxazolone (B7731731) derivatives using Mucor miehei lipase (B570770) (MML). rsc.org

Development of De Novo Biocatalytic Pathways

The design of novel biocatalytic pathways, often involving a combination of different enzyme classes, is a frontier in synthetic biology. researchgate.net These de novo pathways can provide more direct and efficient routes to target molecules from simple starting materials.

An example is the one-pot, three-step biocatalytic synthesis of optically active α-aryl vicinal diols. researchgate.net This process involves an enzymatic oxidation-hydroxymethylation-reduction sequence. researchgate.net Notably, the formaldehyde required for the hydroxymethylation step is generated in situ from methanol (B129727) by an alcohol oxidase, which is then used by a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent lyase for C-C bond formation. researchgate.net The resulting α-hydroxy ketone is then stereoselectively reduced by an alcohol dehydrogenase. researchgate.net

Asymmetric Chemical Synthesis Approaches

In addition to biocatalysis, asymmetric chemical synthesis provides robust methods for preparing enantiomerically pure this compound.

Stereocontrolled Reduction Techniques for Diol and Amino Functionalities

A cornerstone of asymmetric synthesis for this compound is the stereoselective reduction of prochiral ketones. The asymmetric hydrogenation of precursors like 2-aminobutan-1,3-dione using chiral catalysts, such as ruthenium-BINAP complexes, can yield the desired diol with high enantiomeric excess (>98% ee). For example, the use of (S)-BINAP-RuCl₂ has been reported to give a 92% yield of the target diol.

Another strategy involves the reduction of the corresponding ketone, (2R,3S)-3-aminobutan-2-one, using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride in an inert solvent. The key to these syntheses is the stereoselective construction of the 2-amino-1,3-diol moiety. beilstein-journals.orgbeilstein-journals.org This can be achieved by either inserting the alcohol and amino groups with the correct stereochemistry or by forming a bond between two existing chiral centers. beilstein-journals.orgbeilstein-journals.org

Table 1: Comparison of Synthetic Methodologies for this compound and Related Compounds

Methodology Key Enzymes/Catalysts Precursors Key Features Reference(s)
Enantioselective Reduction Carbonyl Reductases (Lactobacillus fermentum) β-amino ketones High enantioselectivity (>95% ee)
Cascade Reaction Transketolase (TK), Transaminase (TAm) Propionaldehyde, Erythrulose, Glycolaldehyde Atom-economical, multi-step one-pot synthesis researchgate.net
Enzymatic Resolution Lipases (Mucor miehei lipase) N-protected 3-aminobutane-1,2,4-triol, Racemic oxazolones High enantiomeric purity (>99% ee), Dynamic kinetic resolution rsc.org
Asymmetric Hydrogenation Ruthenium-BINAP complexes 2-aminobutan-1,3-dione High enantiomeric excess (>98% ee), High yield
Chemical Reduction Sodium borohydride, Lithium aluminum hydride (2R,3S)-3-aminobutan-2-one Stereoselective reduction of ketones

Asymmetric Aldol (B89426) Condensations for 2-Amino-1,3-diol Scaffold Formation

The aldol reaction is a powerful tool for forming carbon-carbon bonds and is fundamental to the synthesis of 1,3-diols. sci-hub.stiitk.ac.in Asymmetric versions of this reaction are crucial for establishing the desired stereochemistry in molecules like this compound. iitk.ac.in The stereoselective construction of the 2-amino-1,3-diol moiety is a key challenge in the synthesis of related complex molecules. beilstein-journals.orgresearchgate.net

One effective strategy involves the diastereoselective organocatalyzed decarboxylative aldol reaction of an N-Boc-hemimalonate. acs.orgnih.gov This method has been shown to produce the anti-aldol product with high diastereoselectivity (up to 96:4 anti/syn ratio) and in quantitative yields. acs.orgnih.gov The resulting anti-aldol adduct serves as a versatile precursor for both anti and syn 2-amino-1,3-diol derivatives. acs.orgnih.gov

Another approach utilizes a tandem allylic isomerization/asymmetric aldol–Tishchenko reaction. chemrxiv.org This method employs chiral potassium Brønsted bases to catalyze the reaction between allylic alcohols and aldehydes, yielding 1,3-diols with three contiguous stereogenic centers with excellent diastereoselectivity and high enantioselectivity. chemrxiv.org This broadens the scope of accessible starting materials beyond traditional enolizable ketones. chemrxiv.org

Boron-mediated asymmetric aldol reactions have also proven effective for the anti-selective synthesis of 1,3-diols. orgsyn.org For instance, the reaction of a propionate (B1217596) equivalent with isobutyraldehyde, using dicyclohexylboron triflate, yields the desired anti-diol with high diastereoselectivity. orgsyn.org

The table below summarizes key findings from various asymmetric aldol condensation methodologies for forming the 2-amino-1,3-diol scaffold.

MethodCatalyst/ReagentSubstratesDiastereomeric Ratio (anti:syn)Enantiomeric Excess (ee)Yield
Organocatalyzed Decarboxylative Aldol ReactionOrganocatalystN-Boc-hemimalonate, AldehydeUp to 96:4-Quantitative
Tandem Allylic Isomerization/Asymmetric Aldol–Tishchenko ReactionChiral Potassium Brønsted BaseAllylic alcohol, AldehydeExcellentHigh (e.g., 92:8 er)Good
Boron-Mediated Asymmetric Aldol ReactionDicyclohexylboron triflatePropionate equivalent, IsobutyraldehydeHigh (e.g., 24:1)-74%
Direct Cross-Aldol ReactionChiral Amine (e.g., Proline)Two different aldehydes19:1 to 24:191% to >99%82%

Exploitation of Chiral Pool Precursors, including Carbohydrate-Derived Aldehydes

Chiral pool synthesis is a powerful strategy that utilizes readily available, enantiomerically pure natural products as starting materials. numberanalytics.comwikipedia.org Carbohydrates, in particular, are excellent chiral building blocks due to their inherent chirality and abundance. numberanalytics.comscripps.edu

A concise and efficient synthesis of (2R,3S)-4-aminobutane-1,2,3-triol has been developed starting from D-glucose. nih.gov A key step in this synthesis is the one-pot conversion of a carbohydrate-derived aldehyde, specifically 2,4-O-benzylidene-D-erythrose, into an amide. nih.govlookchem.com This method avoids many of the challenges associated with carbohydrate chemistry, such as the need for extensive protecting group manipulation. scripps.edu

The general strategy involves the transformation of a readily available sugar into a suitable aldehyde precursor. For example, D-glucose can be converted to 2,4-O-benzylidene-D-erythrose, which then undergoes further reactions to yield the target aminodiol. nih.govlookchem.com This approach has also been successfully applied to the synthesis of the (2S,3R) enantiomer starting from L-glucose. nih.gov

The following table outlines the key transformation from a carbohydrate-derived aldehyde to an intermediate in the synthesis of a related aminotriol.

Starting MaterialKey IntermediateKey Transformation
D-Glucose2,4-O-Benzylidene-D-erythroseOne-pot conversion of aldehyde to amide
L-GlucoseEnantiomer of 2,4-O-Benzylidene-D-erythroseOne-pot conversion of aldehyde to amide

Process Intensification and Scalability in Synthetic Research

Moving from laboratory-scale synthesis to industrial production requires a focus on process intensification and scalability. This involves developing methods that are not only efficient in terms of yield and selectivity but also cost-effective, safe, and environmentally friendly on a larger scale.

For the synthesis of related aminodiols, enzymatic methods have shown promise for industrial scalability. For instance, the enzymatic synthesis of (R)-2-aminobutane-1,4-diol can be optimized by adjusting substrate concentration ratios, improving enzyme thermostability through site-directed mutagenesis, and utilizing fed-batch strategies to overcome substrate inhibition. One study reported a 78% increase in yield using a thermostable benzaldehyde (B42025) lyase variant.

Microbial fermentation presents another scalable route. Engineered Escherichia coli strains have been developed to produce this compound from glycine (B1666218) and acetaldehyde. Through optimized fed-batch fermentation, titers of 18 g/L with a 40% molar yield have been achieved.

Large-scale chemical production often employs heterogeneous catalysis. A patented process for racemic 2-aminobutane-1,3-diol (B11762401) involves the condensation of formaldehyde with nitroethane over a Pt/Al₂O₃ catalyst, followed by hydrogenation. The desired (2R,3S)-isomer is then isolated with 90% recovery using simulated moving bed (SMB) chromatography.

Continuous-flow microreactor systems also represent a significant advancement in process intensification. A two-step enzymatic synthesis of (2S,3R)-2-amino-1,3,4-butanetriol, a related chiral amino-triol, was demonstrated in a continuous-flow system, showcasing the potential for improved space-time yields and process control. whiterose.ac.ukacs.org

The table below highlights key parameters and findings in the scalable synthesis of this compound and related compounds.

MethodKey Parameters/FindingsScale/Yield
Microbial FermentationEngineered E. coli, fed-batch fermentation18 g/L titer, 40% molar yield
Heterogeneous Catalysis & SMBPt/Al₂O₃ catalyst, hydrogenation, chiral separationLarge-scale, 90% recovery of (2R,3S)-isomer
Enzymatic Synthesis (related diol)Thermostable benzaldehyde lyase, fed-batch78% yield enhancement
Continuous-Flow Biocatalysis (related triol)Transketolase and ω-TA enzymes in microreactorContinuous production

Elucidation of Reaction Mechanisms and Stereochemical Control of 2r,3s 2 Aminobutane 1,3 Diol

Mechanistic Studies of Chiral Discrimination and Enantioselective Interactions

The presence of two adjacent stereocenters in (2R,3S)-2-aminobutane-1,3-diol makes it an invaluable tool for constructing complex chiral molecules. Its ability to discriminate between different chiral molecules and to influence the formation of specific stereoisomers is a key area of research.

The amino and hydroxyl groups of this compound are key to its chemical reactivity, allowing it to act as a nucleophile in various reactions. The spatial orientation of these functional groups influences how the molecule approaches and reacts with other molecules, leading to the preferential formation of one stereoisomer over another. This stereoselective bond formation is crucial in asymmetric synthesis, where the goal is to produce a single, desired enantiomer of a chiral product. acs.org

In aldol (B89426) additions, for instance, the hydroxyl group can deprotonate a carbonyl compound to form an enolate, which then acts as a nucleophile. acs.org The chiral environment created by the aminobutane-diol backbone directs the approach of the electrophile, resulting in a high degree of stereocontrol over the newly formed stereocenters. acs.org Similarly, the amino group can participate in nucleophilic additions and substitutions. The stereochemistry of the starting material directly translates to the product, a principle fundamental to many stereoselective synthetic strategies. researchgate.netresearchgate.net

Table 1: Key Functional Groups and Their Role in Nucleophilic Reactions

Functional GroupRole in ReactionExample Reaction Type
Amino (-NH₂)NucleophileNucleophilic Addition, Nucleophilic Substitution
Hydroxyl (-OH)Nucleophile (as alkoxide), Directing GroupAldol Addition, Etherification

The stereochemical outcome of reactions involving this compound is heavily influenced by non-covalent interactions, such as hydrogen bonding. The ability of both the amino and hydroxyl groups to act as hydrogen bond donors and acceptors allows for the formation of well-defined transition states. youtube.com These transition states can favor one geometric approach of the reactants over others, leading to high stereoselectivity.

For example, intramolecular hydrogen bonding between the amino and hydroxyl groups can lock the molecule into a specific conformation, which in turn directs the stereochemical course of a reaction. youtube.com In intermolecular interactions, this compound can form specific hydrogen bonds with other reactants or with a chiral catalyst, creating a highly ordered environment that dictates the stereochemistry of the product. The relative stability of different transition state conformations, determined by factors like steric hindrance and stabilizing hydrogen bonds, ultimately governs the diastereomeric or enantiomeric ratio of the products. youtube.com

Analysis of Nucleophilic Behavior and Stereoselective Bond Formation

Advanced Derivatization Techniques for Stereochemical Analysis and Functionalization

Determining the enantiomeric purity of a chiral compound and modifying it for specific applications are critical aspects of stereochemistry. Advanced derivatization techniques play a pivotal role in both these areas for this compound.

To determine the enantiomeric purity of a sample of this compound, it is often necessary to convert the enantiomers into diastereomers. Diastereomers have different physical properties and can be distinguished and quantified using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC). umd.edujuniperpublishers.com

A common strategy involves reacting the amino alcohol with a chiral derivatizing agent, such as Mosher's acid or Marfey's reagent, to form a mixture of diastereomeric esters or amides. juniperpublishers.com The resulting diastereomers will exhibit distinct signals in the NMR spectrum, and the ratio of the integration of these signals corresponds to the enantiomeric ratio of the original amino alcohol. nih.gov Another approach utilizes 2-formylphenylboronic acid and an enantiopure amine to form diastereomeric iminoboronate esters, which can also be analyzed by NMR. nih.govresearchgate.net

Table 2: Common Chiral Derivatizing Agents

Derivatizing AgentFunctional Group ReactedAnalytical Method
Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid)Hydroxyl, Amino¹H NMR, ¹⁹F NMR
Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide)AminoHPLC, NMR
2-Formylphenylboronic acid / Chiral AmineDiol¹H NMR

Dynamic covalent chemistry (DCC) offers a sophisticated method for the analysis of chiral molecules like this compound. researchgate.net This approach involves the formation of reversible covalent bonds, allowing for the self-assembly of thermodynamically stable complexes. researchgate.net For the analysis of chiral diols, a three-component system can be employed, consisting of the diol analyte, a boronic acid (like 2-formylphenylboronic acid), and a chiral, often fluorescent, reporter molecule. bath.ac.uk

The components self-assemble into diastereomeric boronate esters. researchgate.netbath.ac.uk Because the diastereomers have different stabilities and, if a fluorescent reporter is used, different fluorescence properties, the enantiomeric composition of the diol can be determined by measuring the fluorescence intensity or spectral shift of the mixture. bath.ac.uk This method is highly sensitive and can be adapted for high-throughput screening of enantiomeric excess. researchgate.netbath.ac.uk

Chiral Derivatization Protocols for Enantiomeric Purity Determination

Exploration of Specific Reactivity Patterns

The reactivity of this compound is characterized by the interplay of its amino and hydroxyl functional groups. It can undergo a variety of chemical transformations, including oxidation, reduction, and substitution reactions. The hydroxyl groups can be oxidized to form the corresponding ketone or aldehyde, while the amino group can be acylated or alkylated. Its structural relationship to L-allo-threonine, being the alcohol analog, suggests its utility in peptide and peptidomimetic chemistry. The specific (2R,3S) configuration allows for unique hydrogen-bonding patterns that are critical for stabilizing secondary structures in modified peptides. Furthermore, its role as a precursor for chiral ligands in asymmetric catalysis highlights its importance in facilitating stereoselective reactions for a wide range of substrates.

Oxidation Pathways and Product Characterization

The chemical reactivity of this compound is significantly influenced by its two hydroxyl groups, which are susceptible to oxidation. The oxidation of these alcohol functionalities can proceed via several pathways, depending on the choice of oxidizing agent and reaction conditions, to yield corresponding carbonyl compounds.

The hydroxyl groups at the C1 (primary) and C3 (secondary) positions can be oxidized to an aldehyde and a ketone, respectively. Common oxidizing agents employed for such transformations in amino alcohols include strong oxidants like potassium permanganate (B83412) (KMnO₄) and chromium trioxide under acidic or basic conditions. The use of these powerful reagents typically leads to the full oxidation of both alcohol groups, resulting in the formation of 2-aminobutan-1,3-dione as the major product.

Milder, more selective oxidation methods, such as the Swern oxidation, are also applicable for converting primary and secondary alcohols to aldehydes and ketones. wikipedia.orgtcichemicals.com The Swern protocol utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at low temperatures, followed by the addition of a hindered non-nucleophilic base like triethylamine. wikipedia.orgorganic-chemistry.org This method is renowned for its mild conditions and broad tolerance of other functional groups, such as the amine present in the substrate. wikipedia.org The reaction proceeds through the formation of a key alkoxysulfonium ion intermediate, which, upon deprotonation, fragments into the carbonyl product, dimethyl sulfide, and triethylammonium (B8662869) chloride. wikipedia.orgyoutube.com

Table 1: Expected Spectroscopic Data for the Oxidation of this compound

Spectroscopic MethodThis compound (Starting Material)2-aminobutan-1,3-dione (Product)
¹³C NMR Signals for C1-OH and C3-OH carbons in the alcohol region (~60-70 ppm).Disappearance of alcohol carbon signals. Appearance of two carbonyl carbon signals (one aldehyde ~190-200 ppm, one ketone >200 ppm).
¹H NMR Signals for protons on C1 and C3, and hydroxyl protons.Disappearance of hydroxyl proton signals. Appearance of an aldehyde proton signal (~9-10 ppm).
IR Spectroscopy Broad O-H stretching band (~3200-3600 cm⁻¹).Disappearance of the broad O-H band. Appearance of strong C=O stretching bands for aldehyde and ketone (~1680-1740 cm⁻¹).
Mass Spectrometry Molecular ion peak corresponding to C₄H₁₁NO₂.Molecular ion peak corresponding to C₄H₇NO₂ (loss of 4 hydrogen atoms).

Stereoretentive and Stereoinvertive Substitution Reactions

Nucleophilic substitution reactions at the chiral centers of this compound offer pathways to novel, stereochemically defined molecules. The stereochemical outcome of these reactions—retention or inversion of configuration—is dictated by the reaction mechanism, which is profoundly influenced by the neighboring amino group.

For a substitution to occur, the hydroxyl group must first be converted into a good leaving group. This is commonly achieved by reaction with tosyl chloride or thionyl chloride to form a tosylate or a chloride, respectively. Once activated, the substrate can undergo substitution.

In β-amino alcohols, the substitution mechanism is often dominated by the participation of the adjacent amino group, which can act as an intramolecular nucleophile. scispace.com This participation leads to the formation of a high-energy, three-membered cyclic intermediate known as an aziridinium (B1262131) ion. wikipedia.orgbaranlab.org The subsequent ring-opening of this aziridinium ion by an external nucleophile determines the final product's stereochemistry. scispace.comclockss.org

The synthesis of chiral aziridines from amino alcohols is a foundational reaction in organic synthesis, and their subsequent stereoselective ring-opening allows for the controlled synthesis of a variety of nitrogen-containing compounds. baranlab.orgclockss.org

Table 2: Mechanistic Pathways for Substitution on β-Amino Alcohols

PathwayIntermediateStereochemical OutcomeDescription
Direct S_N2 Activated Alcohol (e.g., Tosylate)InversionAn external nucleophile directly displaces the leaving group. This is often competitive with aziridine (B145994) formation.
Aziridinium-Mediated (Path A) Aziridinium IonInversionThe neighboring amino group displaces the leaving group to form a cyclic intermediate. The external nucleophile then attacks the original electrophilic carbon, resulting in overall inversion.
Aziridinium-Mediated (Path B) Aziridinium IonRetention (Apparent)The external nucleophile attacks the other carbon of the aziridinium ring. This leads to a product where the stereochemistry at the original alcohol carbon is formally retained relative to the other stereocenter. scispace.com

Applications of 2r,3s 2 Aminobutane 1,3 Diol As a Chiral Synthon in Advanced Research

Strategic Utility in Complex Organic Molecule Construction

The distinct three-dimensional arrangement of the amino and hydroxyl groups in (2R,3S)-2-aminobutane-1,3-diol provides a versatile platform for the stereocontrolled synthesis of intricate molecular architectures.

Precursor in the Asymmetric Synthesis of Biologically Active Scaffolds

The synthesis of biologically active scaffolds often requires precise control over stereochemistry, a demand that this compound helps to meet. Its inherent chirality is transferred to the target molecules, influencing their biological activity. For instance, chiral amino alcohols are crucial structural motifs found in a variety of biologically active compounds, including sphingolipids and antiviral glycosidase inhibitors. researchgate.netresearchgate.net The chemical synthesis of these molecules presents challenges in establishing the correct stereochemistry at multiple chiral centers, a hurdle that can be overcome by using pre-existing chiral building blocks like this compound. researchgate.netresearchgate.net

Foundation for the Development of Chiral Pharmaceutical Intermediates

The pharmaceutical industry heavily relies on the synthesis of enantiomerically pure compounds, as different enantiomers of a drug can have vastly different pharmacological effects. researchgate.net this compound serves as a key starting material for the synthesis of various chiral pharmaceutical intermediates. smolecule.com Its functional groups—an amino group and two hydroxyl groups—allow for a range of chemical modifications, such as acylation, esterification, and substitution, enabling its incorporation into diverse drug backbones. smolecule.com Chiral amino alcohols, in general, are recognized as critical intermediates in the synthesis of pharmaceuticals. researchgate.net

Building Block in Natural Product Analogue Synthesis

Many natural products possess complex structures and significant biological activities. The synthesis of natural product analogues, which are structurally similar compounds, is a common strategy in drug discovery to improve efficacy and reduce side effects. This compound is employed as a versatile building block in the enantioselective synthesis of such analogues. iupac.org For example, its diol functionality can be manipulated to create specific stereochemical arrangements found in natural macrolides. iupac.org

Design and Implementation in Asymmetric Catalysis and Ligand Development

Beyond its role as a structural component, this compound is instrumental in the development of tools for asymmetric synthesis itself.

The amino and hydroxyl groups of this compound can be used to coordinate with metal centers, making it a valuable precursor for the synthesis of chiral ligands for asymmetric catalysis. researchgate.net These ligands create a chiral environment around a metal catalyst, directing the stereochemical outcome of a reaction. For instance, chiral Schiff base ligands derived from amino alcohols have been successfully used in metal-catalyzed asymmetric reactions, such as the enantioselective alkylation of aldehydes. kobe-u.ac.jp The development of new chiral ligands is a continuous effort in organic synthesis to achieve higher efficiency and enantioselectivity in catalytic processes. researchgate.net

Contribution to the Synthesis of Specialty Chemicals and Advanced Materials

The applications of this compound extend to the realm of materials science and the production of specialty chemicals. Its bifunctional nature, with both amine and alcohol groups, allows it to act as a monomer in polymerization reactions. This can lead to the formation of functional polymers, such as polyurethanes and epoxy resins, with defined stereochemistry, which can influence their physical and material properties. Furthermore, its ability to form well-defined crystal structures through self-assembly makes it a candidate for the development of new functional materials. smolecule.com

Interactive Data Table: Research Findings on Chiral Amino Alcohols

Compound/MethodApplication/FindingKey Outcome
This compoundPrecursor for chiral ligandsUsed in asymmetric hydrogenation.
Chiral Amino AlcoholsStructural motifs in bioactive compoundsPresent in sphingolipids, antibiotics, and antiviral inhibitors. researchgate.netresearchgate.net
(2R,3S)-3-aminobutan-2-olChiral building blockUsed in the synthesis of complex organic molecules.
Transaminase EnzymesSynthesis of chiral amino alcoholsEnables stereoselective synthesis for pharmaceuticals and fine chemicals. researchgate.net
MacMillan OrganocatalystsAsymmetric transformationsCatalyzes reactions like Diels-Alder and Friedel-Crafts with high enantioselectivity. sigmaaldrich.com

Computational and Theoretical Investigations of 2r,3s 2 Aminobutane 1,3 Diol

Quantum Chemical Approaches for Reactivity and Energetic Profiling

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in profiling the energetic landscape and reactivity of (2R,3S)-2-aminobutane-1,3-diol. These calculations allow for the precise determination of molecular structures, transition states, and reaction energetics.

While specific DFT studies on the reaction pathways of isolated this compound are not extensively documented in the public domain, research on its parent amino acid, L-allo-threonine, and related aminodiols provides significant insights. DFT calculations have been employed to study the fragmentation of L-allo-threonine under electron ionization, which involves calculating the energies of various bond cleavages and rearrangement reactions to understand its reactivity. physchemres.org These theoretical studies help in predicting the most likely fragmentation patterns observed in mass spectrometry by identifying the lowest energy pathways. physchemres.org

Furthermore, DFT has been used to investigate the reaction mechanisms of similar β-amino alcohols. For instance, studies on the reaction of 3-amino-1,2-diols have utilized DFT to map out the potential energy surface, indicating that the reactions are often under thermodynamic rather than kinetic control. ajphs.com Theoretical investigations on copper(II) complexes of L-allo-threonine have also been performed using DFT to calculate the structures and energies of transition states for coordination-mode transformations, revealing various potential reaction mechanisms. acs.orgnih.gov These studies on related systems suggest that DFT is a viable and powerful tool for predicting the reactive behavior of the amino and hydroxyl groups in this compound, including its participation in cyclization, oxidation, and substitution reactions.

Table 1: Representative DFT-Calculated Parameters for L-allo-threonine Conformers Note: This data is for L-allo-threonine, the parent amino acid of this compound. The values provide an approximation of the energetic landscape.

ConformerRelative Energy (kJ/mol)Key Intramolecular Interactions
aThr-I0.00Cyclic H-bond motif
aThr-II~1.0 - 5.0Varies
aThr-III~1.0 - 5.0Varies

The three-dimensional structure of this compound is crucial for its function, particularly in chiral recognition and catalysis. Conformational analysis, aided by quantum chemical calculations, maps the potential energy surface to identify stable conformers and the energy barriers between them.

Extensive conformational searches on the parent compound, L-allo-threonine, have been performed using DFT, identifying numerous stable conformers. tandfonline.com These studies have shown that the relative energies of conformers are highly sensitive to the level of theory used, with lower levels sometimes failing to predict the correct energy ordering. tandfonline.com For L-allo-threonine, several conformers exist within a small energy window (less than 5 kJ/mol), indicating a flexible molecule. tandfonline.com The most stable conformers are often stabilized by intramolecular hydrogen bonds between the amino, hydroxyl, and carboxyl groups. In this compound, similar hydrogen bonding between the amino group and the two hydroxyl groups is expected to play a dominant role in determining its preferred conformations.

Stereoelectronic effects, which describe the influence of orbital interactions on molecular geometry and reactivity, are also critical. In a related study on cyclo-(l-allo-threonine)2, the favored conformation was found to have the methyl group positioned over the diketopiperazine ring, a preference driven by steric factors. researchgate.net For this compound, the relative orientation of the amino and hydroxyl groups, dictated by stereoelectronic effects, will influence its nucleophilicity and ability to act as a chiral ligand.

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Molecular Dynamics Simulations for Solvent Effects and Chiral Recognition

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, including their interactions with solvent molecules and other chiral species.

MD simulations are particularly well-suited for studying the complex intermolecular interactions that govern chiral recognition. Research involving allo-threonine residues within proteins has utilized MD simulations to understand the energetic cost and structural implications of its specific stereochemistry. nih.gov These simulations can calculate the free energy changes associated with protein folding and stability when an allo-threonine residue is present. nih.gov In the context of the small molecule this compound, MD simulations could be used to model its interaction with a chiral receptor or another chiral molecule, providing a dynamic picture of the hydrogen bonding and steric clashes that lead to chiral discrimination. Such simulations are critical in designing chiral selectors for chromatography or understanding the mechanism of stereoselective catalysts.

Influence of Solvent Environment on Enantioselectivity

Predictive Modeling for Structure-Reactivity Relationships

Predictive modeling, including Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, aims to build mathematical models that correlate the chemical structure of a compound with its biological activity or physical properties. qlik.comazorobotics.com

For the class of amino alcohols, QSAR studies have been successfully applied to develop models that predict their antifungal and antibacterial activities. ajphs.comnih.gov These models typically use a range of molecular descriptors, such as electronic, steric, and lipophilic parameters, to build a statistically significant correlation with the observed biological activity. ajphs.com For example, a QSAR study on amino alcohol derivatives as antifungal agents identified descriptors like the index of refraction and valence connectivity indices as being important for their activity. ajphs.com Although a specific QSAR model for this compound has not been reported, these studies demonstrate the feasibility of using such predictive models to guide the design of new aminodiol derivatives with desired properties. By understanding the key structural features that influence reactivity and biological interactions, predictive modeling can accelerate the discovery and optimization of compounds based on the this compound scaffold.

Table 2: Common Descriptors Used in QSAR Models for Amino Alcohols

Descriptor TypeExample DescriptorsInformation Provided
ElectronicDipole moment, Partial chargesDistribution of electrons, polarity
TopologicalConnectivity indices, Wiener indexMolecular branching and size
PhysicochemicalLogP, Molar refractivityLipophilicity, polarizability
StericMolecular volume, Surface areaSize and shape of the molecule

Comparative Stereochemical Analyses and Analog Development of the 2 Aminobutane 1,3 Diol Series

Stereoisomeric Relationships and Diastereomeric Differentiation

The 2-aminobutane-1,3-diol (B11762401) molecule possesses two chiral centers at carbons C2 and C3, which gives rise to a total of four possible stereoisomers (2² = 4). google.comdoubtnut.com These stereoisomers exist as two pairs of enantiomers. The (2R,3S) isomer and its enantiomer, the (2S,3R) isomer, form one pair. The (2R,3R) isomer and its enantiomer, the (2S,3S) isomer, constitute the second pair. The relationship between any non-enantiomeric pair, for instance (2R,3S) and (2R,3R), is diastereomeric. solubilityofthings.com

The (2R,3S) and (2S,3R) isomers are often referred to as the erythro or anti diastereomers, while the (2R,3R) and (2S,3S) isomers are known as the threo or syn diastereomers. This nomenclature relates to their structural similarity to the amino acids threonine and allo-threonine. Specifically, (2R,3S)-2-aminobutane-1,3-diol is the alcohol analog derived from the reduction of L-allo-threonine. This structural heritage is critical as the allo configuration imparts distinct hydrogen-bonding patterns that are crucial for stabilizing secondary structures in molecules where it is incorporated.

The differentiation and separation of these stereoisomers are critical for their use in stereospecific applications. Several analytical and preparative methods are employed:

Chromatographic Separation: High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful technique for resolving all four stereoisomers. researchgate.net For instance, Pirkle π-interaction CSPs have been successfully used to separate the stereomers of related compounds like N,N'-ethylenebis(2-aminobutan-1-ol). researchgate.net On a larger scale, simulated moving bed (SMB) chromatography is an effective industrial method for isolating specific isomers, such as the (2R,3S)-isomer from a racemic mixture, with high recovery rates.

Formation of Diastereomeric Derivatives: A classic chemical method involves reacting the mixture of stereoisomers with a single enantiomer of a chiral resolving agent (e.g., mandelic acid) to form diastereomeric salts. minia.edu.eg These diastereomers possess different physical properties, such as solubility, allowing for their separation by conventional techniques like crystallization or standard chromatography. The chiral auxiliary can then be cleaved to yield the pure enantiomers. minia.edu.eg

Spectroscopic Differentiation: Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for distinguishing between diastereomers. The spatial arrangement of atoms in diastereomers is different, leading to distinct chemical shifts and coupling constants in their NMR spectra. jku.atbeilstein-journals.org For complex cases, derivatization with a chiral agent can create diastereomeric compounds whose NMR signals are more easily resolved. Advanced 2D NMR techniques, such as COSY and NOE, can further elucidate the relative stereochemistry. beilstein-journals.org

Table 1: Stereoisomers of 2-Aminobutane-1,3-diol and Their Relationships
StereoisomerConfigurationRelationship to (2R,3S)-isomerCommon Nomenclature
This compound2R, 3SIdentityerythro / anti / L-allo-Threoninol
(2S,3R)-2-aminobutane-1,3-diol2S, 3REnantiomererythro / anti / D-allo-Threoninol
(2R,3R)-2-aminobutane-1,3-diol2R, 3RDiastereomerthreo / syn / L-Threoninol
(2S,3S)-2-aminobutane-1,3-diol2S, 3SDiastereomerthreo / syn / D-Threoninol

Structural and Functional Comparisons with Related Chiral Amino Alcohols and Diols

The specific arrangement of the amino and hydroxyl groups in this compound dictates its chemical personality and distinguishes it from its regioisomers and other related chiral molecules.

When compared to its regioisomers, distinct differences in behavior emerge:

(2R)-2-Aminobutane-1,4-diol: In this isomer, the hydroxyl groups are at positions 1 and 4. The 1,4-diol structure changes the molecule's flexibility and the potential for intramolecular hydrogen bonding compared to the 1,3-diol. This structural alteration affects its use as a synthetic building block; for instance, it is a precursor for different classes of chiral amines and ligands.

3-Aminobutane-1,2-diol: Here, the vicinal diol (C1, C2) is accompanied by an amine at the β-position (C3). This arrangement leads to strong intramolecular hydrogen bonds between the hydroxyl and amino groups, stabilizing specific conformers. The amine's position enhances its nucleophilicity and capacity for hydrogen bonding compared to simple diols.

4-Aminobutane-1,2,3-triol: The addition of a third hydroxyl group, as seen in this triol synthesized from glucose, further increases polarity and hydrogen-bonding potential, creating a highly functionalized and water-soluble chiral scaffold. nih.gov

The presence and location of the amine group are particularly influential. Amines are basic and nucleophilic, properties not shared by simple diols like butane-1,3-diol. solubilityofthings.com This allows aminodiols to participate in a broader range of reactions, including Schiff base formation, amidation, and coordination chemistry, which are central to their synthetic applications.

Stereochemistry is the master controller of a chiral molecule's function. The precise three-dimensional arrangement of atoms determines how a molecule fits into a chiral environment, such as an enzyme's active site or the transition state of an asymmetric reaction. ontosight.airesearchgate.net

In synthetic applications, the (2R,3S) configuration of 2-aminobutane-1,3-diol is invaluable for asymmetric synthesis. When used as a chiral auxiliary, it directs the stereochemical course of a reaction, leading to the preferential formation of one enantiomer of the product. For example, its use as a precursor for chiral ligands in asymmetric hydrogenation reactions can lead to products with very high enantiomeric excess (>98% ee). The diastereomeric relationship between the erythro ((2R,3S)/(2S,3R)) and threo ((2R,3R)/(2S,3S)) forms means they often provide access to opposite product enantiomers or exhibit different levels of stereoselectivity in a given transformation. uwindsor.ca

The biological relevance of stereochemistry is profound. The interaction of a small molecule with a biological receptor is highly specific, akin to a key fitting into a lock. A subtle change in stereochemistry can dramatically alter this interaction, turning a potent agonist into an inactive compound or an antagonist. For example, in a study of a brassinosteroid biosynthesis inhibitor with a related dioxolane structure, the cis isomers ((2S,4R) and (2R,4S)) showed potent inhibitory activity, while the trans isomers ((2S,4S) and (2R,4R)) were significantly less active, with IC50 values differing by over 100-fold. nih.gov This demonstrates that even when the core functional groups are identical, their spatial orientation is paramount for biological function.

Table 2: Comparison of this compound with a Regioisomer
FeatureThis compound(2R)-2-Aminobutane-1,4-diol
Functional Group Pattern1,2-amino alcohol, 1,3-diol1,4-diol
Intramolecular H-BondingCan form 5- and 6-membered ringsCan form 7-membered rings
Key Synthetic RolePrecursor for ligands in asymmetric hydrogenation, peptide modifications. Precursor for high-purity chiral amines and other functionalized diols.
Chelation AbilityStrong, forms stable metal complexesWeaker, forms less stable, larger chelate rings

Influence of Hydroxyl and Amine Group Position on Chemical Behavior

Rational Design and Synthesis of Chiral Analogues for Mechanistic or Applied Studies

The this compound scaffold is not just a useful building block in its own right; it serves as a template for the rational design of novel molecules with tailored properties. By modifying its structure, chemists can probe biological mechanisms, develop new therapeutic agents, or create advanced materials.

One of the most significant areas of analog development is inspired by the natural product sphingosine (B13886), a key component of cell membranes with the (2R,3S,4E)-2-aminooctadec-4-ene-1,3-diol structure. beilstein-journals.org Sphingosine and its derivatives are crucial signaling molecules. beilstein-journals.org The shared (2R,3S)-2-amino-1,3-diol motif has prompted the synthesis of numerous analogs to explore and modulate these signaling pathways. For example, fingolimod (B1672674) (FTY720), a highly successful drug for multiple sclerosis, is a sphingosine analog that is phosphorylated in vivo to act as a receptor agonist. beilstein-journals.org

Another strategy involves incorporating the aminodiol framework into larger, more complex structures.

Pinane-based 2-amino-1,3-diols: A library of these analogues has been synthesized stereoselectively starting from monoterpenes like (−)-α-pinene. These rigid, bicyclic structures are valuable as chiral catalysts and ligands in enantioselective transformations. beilstein-journals.org

Artificial Nucleic Acids: Researchers have designed nucleic acid analogues where the natural deoxyribose sugar backbone is replaced with an acyclic (R)-4-aminobutane-1,3-diol phosphodiester backbone. This modification creates a flexible yet stable structure for applications in genetic research and the development of light-harvesting systems.

Precursors for Drug Synthesis: The related chiral aminobutanols are key intermediates in the synthesis of important drugs. For instance, (S)-2-aminobutan-1-ol is a crucial intermediate for the anti-tuberculosis drug ethambutol. The synthesis often involves the resolution of a racemic mixture, for example, through stereoselective acylation catalyzed by a lipase (B570770) enzyme. google.com

These examples underscore a central principle in medicinal chemistry and materials science: a well-understood chiral scaffold like this compound provides a reliable starting point for creating new functional molecules through rational design and stereoselective synthesis.

Emerging Research Frontiers and Future Prospects for 2r,3s 2 Aminobutane 1,3 Diol

Innovations in Biocatalytic Production and Sustainable Synthesis Routes

The shift towards green chemistry has spurred significant innovation in the production of chiral amino alcohols, with biocatalysis at the forefront. mbl.or.kr Biocatalytic routes offer mild, highly selective, and environmentally sound alternatives to traditional chemical synthesis. rsc.org

Multi-step enzymatic cascades are a key area of development, designed to replace conventional chemical processes with more atom-efficient and sustainable strategies. acs.org These cascades are particularly adept at creating molecules with multiple stereogenic centers, such as (2R,3S)-2-aminobutane-1,3-diol. acs.orgresearchgate.net Research has demonstrated the power of coupling different enzyme classes, such as transketolases and transaminases, to produce chiral amino alcohols from simple, inexpensive starting materials. researchgate.net For instance, a two-step recycling cascade developed for the synthesis of the structurally analogous (2S,3R)-2-amino-1,3,4-butanetriol (ABT) proved to be ten times more efficient than previous methods by using low-cost natural substrates in a one-pot system. researchgate.net

Innovations in catalyst handling have also advanced the field. The use of lyophilized whole-cell catalysts contained within modular "teabags" simplifies catalyst recovery and reuse. acs.org This technique allows for reactions in micro-aqueous media, enabling higher substrate concentrations and enhancing catalyst stability, as shown in the synthesis of other chiral 1,2-diols. acs.org Furthermore, the broader trend of using renewable, fermentation-derived feedstocks like 2,3-butanediol (B46004) for producing sustainable polymers highlights a promising direction for the entire class of butanediol-derived compounds. researchgate.net

Table 1: Comparison of Synthetic Strategies for Chiral Amino Alcohols This table is generated based on data for analogous compounds and general biocatalytic principles.

Methodology Key Enzymes/Catalysts Advantages Challenges Relevant Findings
Multi-step Biocatalytic Cascade Transketolase, Transaminase High efficiency, uses low-cost substrates, one-pot reaction, sustainable. researchgate.net Requires careful optimization of enzyme compatibility and reaction conditions. 10-fold higher conversion achieved for ABT synthesis. researchgate.net
Whole-Cell Biocatalysis Recombinant E. coli expressing specific enzymes Simplified catalyst handling (e.g., teabags), high catalyst stability, high substrate loads possible. acs.org Mass transfer limitations can occur within the whole cells. Achieved high concentrations (up to 339 mM) and excellent stereoselectivity (>99% ee/de) for chiral diols. acs.org
Asymmetric Chemical Synthesis Chiral metal complexes (e.g., Ru-BINAP) High yield and enantiomeric excess, well-established methods. Often requires expensive catalysts, harsh reaction conditions, and metal removal steps. >98% ee and 92% yield reported for a related diol.

Advances in Asymmetric Synthetic Methodologies and Catalyst Development

The precise three-dimensional structure of this compound necessitates the use of asymmetric synthesis to ensure the correct stereoisomer is produced. numberanalytics.com This field is continuously evolving, with a focus on developing more efficient and selective catalysts. numberanalytics.comresearchgate.net

A primary method for producing this compound involves the stereoselective reduction of a prochiral precursor, 2-aminobutan-1,3-dione. This transformation is achieved through asymmetric hydrogenation using chiral catalysts. Ruthenium-BINAP complexes, for example, have been successfully employed, with the (S)-BINAP-RuCl₂ catalyst achieving a 92% yield and an enantiomeric excess (ee) greater than 98%.

The development of novel chiral ligands and catalysts remains a central theme in this research area. researchgate.net Scientists are exploring new catalyst systems to improve reaction rates, lower catalyst loading, and enhance stereoselectivity. numberanalytics.com Palladium-catalyzed reactions, such as the hydrogenolytic ring-opening of precursor molecules, are also a vital tool in the synthesis of chiral amino alcohols. researchgate.netresearchgate.net Research has shown that the choice of solvent and reaction conditions can dramatically influence the activity of the catalyst and the stereochemical outcome of the reaction. researchgate.net These methodologies are critical for the synthesis of complex natural products like sphingosines, where the stereoselective formation of the 2-amino-1,3-diol core is the key challenge. researchgate.net

Table 2: Key Catalysts in Asymmetric Synthesis of Amino Alcohols

Catalyst System Reaction Type Precursor Type Reported Performance Reference
(S)-BINAP-RuCl₂ Asymmetric Hydrogenation Prochiral Ketone 92% Yield, >98% ee
Palladium on Carbon (Pd/C) Hydrogenolysis N-protected aminooxetane Efficient one-step ring opening and debenzylation researchgate.net
Chiral Iminoglycinate/Aldehyde Aldol (B89426) Condensation Aldehyde Excellent enantioselectivity for D-erythro structures researchgate.net

Exploration in Novel Functional Materials and Supramolecular Assemblies

The unique stereochemistry of this compound makes it an attractive building block for the creation of advanced functional materials and complex molecular architectures. Its bifunctional nature, possessing both amino and hydroxyl groups, allows it to be incorporated into a variety of larger structures.

One promising application is its use as a monomer in polymer chemistry to synthesize functional polymers such as polyurethanes and epoxy resins. Its defined chirality can impart specific properties to the resulting polymer chains. The compound's structural similarity to the amino acid threonine also enables its use in modifying peptide backbones, which can introduce specific, constrained conformations into bioactive peptides.

In the realm of bionanotechnology, related stereoisomers have been used as flexible scaffolds in nucleic acid engineering. For example, D-threoninol was used to replace the rigid deoxyribose backbone in DNA, creating a more flexible structure that could be functionalized with molecules like dyes or ligands without destabilizing the DNA duplex. This modification was shown to significantly enhance the photoreactivity of a DNA photo-cross-linker, suggesting potential applications in regulating gene expression. While not yet demonstrated for the (2R,3S) isomer specifically, these findings open up exciting possibilities. Furthermore, the synthesis of electroactive tetrathiafulvalene (B1198394) (TTF) derivatives capable of self-assembly using a related amino alcohol suggests that this compound could be a valuable component in the design of novel supramolecular electronic materials. csic.es

Integration with Continuous Flow Chemistry and Advanced Reaction Technologies

Modernizing chemical manufacturing through advanced reaction technologies is a key frontier, and continuous flow chemistry stands out for its potential to make processes more efficient, safer, and sustainable. researchgate.net Flow chemistry offers superior control over reaction parameters like temperature and pressure, enhanced mass transfer, and simplified scale-up, making it ideal for the production of fine chemicals and pharmaceuticals. researchgate.net

The integration of biocatalysis with continuous flow systems is a particularly powerful combination. researchgate.net Immobilized enzymes or whole cells can be packed into reactor columns (packed-bed reactors), allowing for the continuous conversion of a substrate into a product with easy separation of the catalyst. researchgate.net While specific studies on the continuous flow synthesis of this compound are still emerging, the synthesis of the closely related (2S,3R)-2-amino-1,3,4-butanetriol has been successfully demonstrated in a microreactor system. researchgate.net

Moreover, continuous flow catalytic hydrogenation is already an established industrial method for producing similar compounds, underscoring the technology's readiness for application. This approach not only improves reaction efficiency and scalability but also enhances reproducibility. As the field advances, the application of these advanced reaction technologies is expected to provide more robust and cost-effective manufacturing routes for this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.